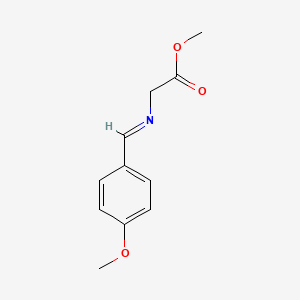
N-(4-Methoxybenzylidene)glycine methyl ester
Cat. No. B8774370
Key on ui cas rn:
126079-16-1
M. Wt: 207.23 g/mol
InChI Key: VBEIMDCNFQCLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07138432B1
Procedure details


To a solution of 77.46 g (0.617 mol) of glycine methylester hydrochloride in CH2Cl2, 92 ml (0.66 mol) of triethylamine, a solution of 60 g (0.44 mol) of p-anisaldehyde in 50 ml of CH2Cl2 and 40 g of MgSO4 are successively added at 0–5° C. under N2 atmosphere. After stirring for 18 h at r.t. the reaction mixture is filtered through celite and washed with CH2Cl2. The filtrate is concentrated under reduced pressure and then the crude mixture is diluted with AcOEt. The AcOEt solution is filtered again to remove triethylamine hydrochloride and the filtrate diluted with toluene and concentrated under reduced pressure (azeotropic removal of H2O) to give 91.3 g of [(4-methoxy-benzylidene)-amino]-acetic acid methyl ester as light yellow crystals; NMR (C6D6): 3.18 (s, 3H), 3.34 (s, 3H), 4.13 (s, 3H), 6.69 (d, 2H, J=8.56 Hz), 7.70 (d, 2H, J=8.56 Hz), 7.79 (s, 1H).






Identifiers


|
REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4](=[O:7])[CH2:5][NH2:6].C(N(CC)CC)C.[CH:15](=O)[C:16]1[CH:21]=[CH:20][C:19]([O:22][CH3:23])=[CH:18][CH:17]=1.[O-]S([O-])(=O)=O.[Mg+2]>C(Cl)Cl>[CH3:2][O:3][C:4](=[O:7])[CH2:5][N:6]=[CH:15][C:16]1[CH:21]=[CH:20][C:19]([O:22][CH3:23])=[CH:18][CH:17]=1 |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
77.46 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.COC(CN)=O
|
|
Name
|
|
|
Quantity
|
92 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=C(C=C1)OC)=O
|
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]S(=O)(=O)[O-].[Mg+2]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 18 h at r.t. the reaction mixture
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered through celite
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with CH2Cl2
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate is concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the crude mixture is diluted with AcOEt
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The AcOEt solution is filtered again
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove triethylamine hydrochloride
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the filtrate diluted with toluene
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure (azeotropic removal of H2O)
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(CN=CC1=CC=C(C=C1)OC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 91.3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 100.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
